molecular formula C23H24FN3O3 B1243283 4-(3-Fluoro-5-((4-(2-methyl-1h-imidazol-1-yl)benzyl)oxy)phenyl)tetrahydro-2h-pyran-4-carboxamide CAS No. 179420-14-5

4-(3-Fluoro-5-((4-(2-methyl-1h-imidazol-1-yl)benzyl)oxy)phenyl)tetrahydro-2h-pyran-4-carboxamide

Cat. No.: B1243283
CAS No.: 179420-14-5
M. Wt: 409.5 g/mol
InChI Key: WOTAALFHBLLBGH-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-((4-(2-methyl-1h-imidazol-1-yl)benzyl)oxy)phenyl)tetrahydro-2h-pyran-4-carboxamide is a complex organic compound that features a pyran ring, a carboxamide group, and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-((4-(2-methyl-1h-imidazol-1-yl)benzyl)oxy)phenyl)tetrahydro-2h-pyran-4-carboxamide typically involves multiple steps:

    Formation of the Pyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: This step involves the reaction of the pyran derivative with an amine or ammonia under suitable conditions.

    Attachment of the Fluorinated Phenyl Group: This can be done through a nucleophilic substitution reaction where a fluorinated phenyl halide reacts with the pyran derivative.

    Incorporation of the Imidazole Group: This step involves the reaction of the intermediate with 2-methyl-1H-imidazole under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyran ring and the imidazole group.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The fluorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyran ring and imidazole group.

    Reduction: The primary product would be the corresponding amine derivative.

    Substitution: Substituted derivatives of the fluorinated phenyl group.

Scientific Research Applications

4-(3-Fluoro-5-((4-(2-methyl-1h-imidazol-1-yl)benzyl)oxy)phenyl)tetrahydro-2h-pyran-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-4-carboxamide derivatives: These compounds share the pyran ring and carboxamide group but may differ in other substituents.

    Fluorinated Phenyl Compounds: These compounds contain a fluorinated phenyl group and may have similar chemical properties.

    Imidazole Derivatives: Compounds containing the imidazole ring, which is known for its biological activity.

Uniqueness

The uniqueness of 4-(3-Fluoro-5-((4-(2-methyl-1h-imidazol-1-yl)benzyl)oxy)phenyl)tetrahydro-2h-pyran-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

179420-14-5

Molecular Formula

C23H24FN3O3

Molecular Weight

409.5 g/mol

IUPAC Name

4-[3-fluoro-5-[[4-(2-methylimidazol-1-yl)phenyl]methoxy]phenyl]oxane-4-carboxamide

InChI

InChI=1S/C23H24FN3O3/c1-16-26-8-9-27(16)20-4-2-17(3-5-20)15-30-21-13-18(12-19(24)14-21)23(22(25)28)6-10-29-11-7-23/h2-5,8-9,12-14H,6-7,10-11,15H2,1H3,(H2,25,28)

InChI Key

WOTAALFHBLLBGH-UHFFFAOYSA-N

SMILES

CC1=NC=CN1C2=CC=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)C(=O)N)F

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)C(=O)N)F

Synonyms

4-(5-fluoro-3-(4-(2-methyl-1H-imidazol-1-yl)benzyloxy)phenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide
CJ 13,454
CJ 13454
CJ-13,454
CJ-13454
CJ13,454
CJ13454

Origin of Product

United States

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